![molecular formula C11H13FN2O2 B2685912 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine CAS No. 2097934-02-4](/img/structure/B2685912.png)
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine
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Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine, is a topic of interest in the field of medicinal chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
- Fluorinated Medicinal Agents : Incorporating fluorine atoms into lead structures is a common strategy to enhance the physical, biological, and environmental properties of compounds. Fluorine-containing substituents are often introduced into aromatic rings, and many fluorinated drugs have been developed for medical treatments .
- PLK4 Inhibitors : Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase involved in regulating cell mitosis and centriole replication. Researchers have identified PLK4 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, including 3-fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine derivatives .
- Fluorine-Containing Agrochemicals : Fluorine substitution in agrochemicals can improve their efficacy, stability, and environmental impact. While most fluorine-containing substituents are added to carbocyclic aromatic rings, exploring their effects on pyridine-based structures is valuable .
- Fluorination Reactions : The synthesis of 2-, 3-, and 4-fluoropyridines involves various methods, including fluorination reactions with complex AlF3 and CuF2. These reactions yield different fluoropyridine derivatives with varying substitution patterns .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Agricultural Chemistry
Organic Synthesis and Methodology Development
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPUIWHQALTADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine |
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